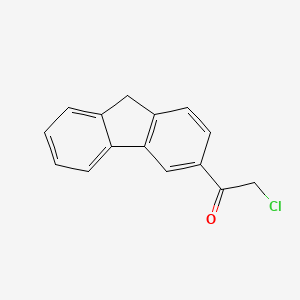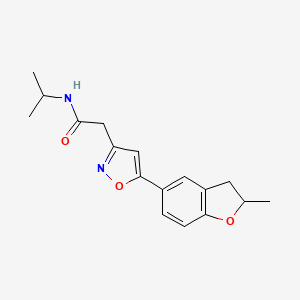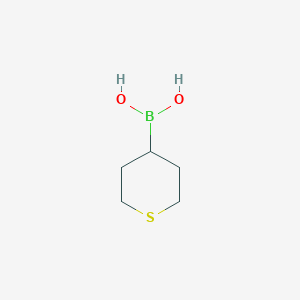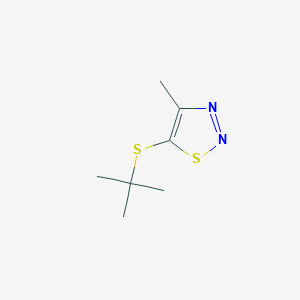
1-(4-Fluorophenyl)-6-oxo-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a pyridazine derivative with a fluorophenyl group, a propylsulfanyl group, and a carboxylic acid group. Pyridazine is a six-membered ring with two nitrogen atoms. The presence of a fluorophenyl group suggests that the compound could have interesting chemical and physical properties due to the electronegativity of fluorine . The propylsulfanyl group could potentially participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine ring, the fluorophenyl group, the propylsulfanyl group, and the carboxylic acid group . These functional groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out . The presence of the fluorophenyl, propylsulfanyl, and carboxylic acid groups could allow for a variety of chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure . For example, the presence of the fluorophenyl group could affect the compound’s polarity, solubility, and stability .科学的研究の応用
Medicinal Chemistry: Anti-Cancer Agents
The compound’s potential in medicinal chemistry, particularly as an anti-cancer agent, is significant. Its structural similarity to pyrazole derivatives, which are known for their anti-tumor properties, suggests that it could be effective in targeting cancer cells. Research indicates that fluorinated pyrazoles can exhibit anti-cancer activity against breast cancer cell lines .
Pharmacology: Monoacylglycerol Lipase Inhibitors
In pharmacology, the compound could serve as a monoacylglycerol lipase (MAGL) inhibitor. MAGL is an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), and its inhibition can lead to elevated levels of 2-AG, which has therapeutic potential in treating pain and inflammation .
Biochemistry: Enzyme Interaction Studies
The compound’s interaction with various enzymes could be explored in biochemistry. Its fluorinated moiety can increase the binding affinity of protein-ligand complexes, making it a valuable tool for studying enzyme mechanisms and interactions .
Chemical Research: Synthesis of Heterocyclic Compounds
In chemical research, this compound could be used in the synthesis of heterocyclic compounds, such as 1,2,3-triazoles. These compounds have a wide range of applications, including as surfactants and antimicrobial agents .
Material Science: Nonionic Surfactants
The compound’s potential use in material science lies in the synthesis of nonionic surfactants. These are crucial in various industries for their solubilizing and emulsifying properties .
Organic Synthesis: Fluorinated Building Blocks
Finally, in organic synthesis, the compound could act as a fluorinated building block. The presence of fluorine can significantly alter the physical and chemical properties of synthesized molecules, leading to the development of novel materials with unique characteristics .
特性
IUPAC Name |
1-(4-fluorophenyl)-6-oxo-4-propylsulfanylpyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c1-2-7-21-11-8-12(18)17(16-13(11)14(19)20)10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEVNBUQUCWLJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC(=O)N(N=C1C(=O)O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-6-oxo-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2974141.png)


![(1R,5S)-3-methylene-8-((3-(trifluoromethyl)benzyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2974145.png)

![ethyl 4-(2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamido)benzoate](/img/structure/B2974148.png)


![5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2974151.png)



![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2974160.png)
![N-Cyclopropyl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2974162.png)